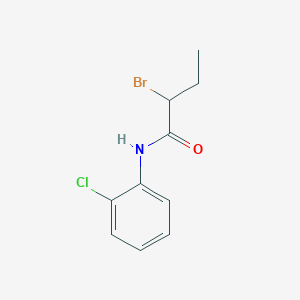
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, otherwise known as AMDP, is a synthetic compound widely used in biochemical and physiological research. It is a small molecule that acts as a direct agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been thoroughly documented.
Wissenschaftliche Forschungsanwendungen
Biosensors for Acrylamide Detection
A review highlights the occurrence, synthesis, toxicity, and detection methods of acrylamide in processed foods, emphasizing biosensing methods for its determination. These biosensors offer simple, rapid, sensitive, and specific detection of acrylamide, potentially applicable for monitoring food safety and environmental health (Pundir, Yadav, & Chhillar, 2019).
Toxicology of New Psychoactive Substances
Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including 2C-B and benzofurans, provides insight into their clinical effects, toxicity, and treatment guidelines, which can inform safety evaluations and legislative efforts (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Toxicology of Herbicides
A scientometric review of studies on 2,4-D herbicide toxicity outlines global trends, gaps, and future research directions in the field of environmental toxicology, highlighting the importance of assessing exposure, effects on non-target species, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Amyloid Imaging in Alzheimer's Disease
Reviews on amyloid imaging in Alzheimer's disease discuss the development of imaging ligands for in vivo measurement of amyloid in the brain, aiding early detection and evaluation of antiamyloid therapies (Nordberg, 2007; Nordberg, 2007).
Synthetic Phenolic Antioxidants in the Environment
A review on synthetic phenolic antioxidants discusses their environmental occurrence, human exposure, and toxicity, underscoring the need for research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Propofol Infusion Syndrome Review
An article reviews Propofol Infusion Syndrome (PRIS), detailing its symptoms, laboratory findings, and the importance of caution in propofol use to avoid this rare but lethal complication (Fodale & Monaca, 2008).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-6-5-7-12(2)17(11)22-14(4)18(21)20-16-9-8-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGNPZPXJDTRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

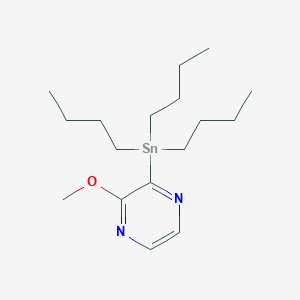



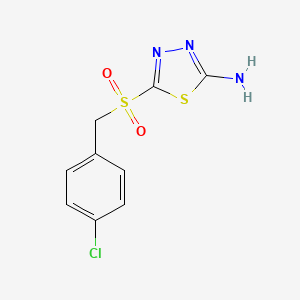
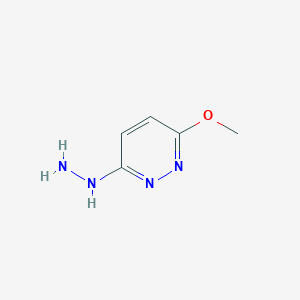
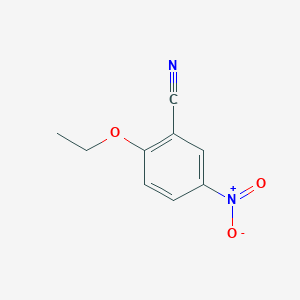

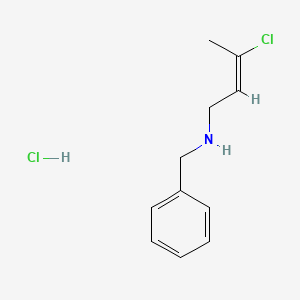

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
